(2-Chlorophenyl)(phenyl)methanol

Catalog No.
S601782
CAS No.
6954-45-6
M.F
C13H11ClO
M. Wt
218.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Chlorophenyl)(phenyl)methanol

CAS Number

6954-45-6

Product Name

(2-Chlorophenyl)(phenyl)methanol

IUPAC Name

(2-chlorophenyl)-phenylmethanol

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

InChI

InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H

InChI Key

JGDRELLAZGINQM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O

(2-Chlorophenyl)(phenyl)methanol is an organic compound characterized by the molecular formula C13H11ClOC_{13}H_{11}ClO. This compound consists of a chlorinated phenyl group attached to a methanol structure, specifically featuring a chlorine atom at the 2-position of the chlorophenyl ring. The presence of both chlorinated and phenolic functionalities contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

There is no documented information on the specific mechanism of action of (2-Chlorophenyl)(phenyl)methanol in biological systems.

  • The chlorine atom might raise concerns about potential toxicity, although the extent would depend on the specific route of exposure and the overall structure of the molecule [].
  • As with most organic compounds, it is advisable to handle (2-Chlorophenyl)(phenyl)methanol with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood, to minimize exposure [].

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield different alcohol derivatives or amines, depending on the reduction conditions used, such as employing hydrogen gas in the presence of a palladium catalyst.
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives. This reaction typically occurs under basic conditions with nucleophiles like sodium methoxide or potassium tert-butoxide.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the generation of various derivatives that may have distinct biological or chemical properties.

Research indicates that (2-Chlorophenyl)(phenyl)methanol exhibits notable biological activities. It has been studied for its potential antimicrobial and anti-inflammatory properties. The compound's ability to interact with specific biological targets may lead to the inhibition of certain enzymes or receptors, making it a candidate for further investigation in drug development. Its unique structural features allow it to engage in various biological pathways, potentially offering therapeutic benefits.

The synthesis of (2-Chlorophenyl)(phenyl)methanol can be achieved through several methods:

  • Condensation Reaction: One common approach involves the reaction of 2-chlorobenzaldehyde with phenylmethanol in the presence of acidic catalysts. This method typically yields high-purity products under controlled temperature and solvent conditions.
  • Reduction Method: Another method includes reducing (2-Chlorophenyl)(phenyl)methanone using sodium borohydride in methanol, which is effective for converting ketones into alcohols.
  • Industrial Production: In industrial settings, continuous flow reactors and optimized reaction conditions are utilized to scale up production efficiently while maintaining high yields and purity levels.

(2-Chlorophenyl)(phenyl)methanol finds applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is investigated as a potential lead compound for developing new therapeutic agents.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules, particularly in medicinal chemistry.
  • Material Science: Its unique properties make it suitable for developing specialty chemicals and materials with specific functionalities.

Studies exploring the interactions of (2-Chlorophenyl)(phenyl)methanol with biological systems have revealed its potential to modulate enzyme activities and influence cellular pathways. For instance, its interaction with specific receptors may lead to various physiological effects, contributing to its antimicrobial and anti-inflammatory activities. Further research is warranted to elucidate the precise mechanisms underlying these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with (2-Chlorophenyl)(phenyl)methanol, highlighting its uniqueness:

Compound NameStructural FeaturesUnique Characteristics
(2-Amino-4-chlorophenyl)(phenyl)methanolContains an amino group at the 2-positionExhibits different biological activities due to amino substitution
(2-Chlorophenyl)(4-chlorophenyl)methanolFeatures two chlorinated phenyl groupsIncreased reactivity due to multiple chlorine atoms
(2-Bromo-4-chlorophenyl)(phenyl)methanolContains bromine instead of chlorineDifferent reactivity profile due to bromine substitution
Tris(4-chlorophenyl)methanolContains three chlorinated phenyl groupsEnhanced steric effects due to multiple substituents

The uniqueness of (2-Chlorophenyl)(phenyl)methanol lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to these similar compounds. This makes it a valuable compound for further research and application in various scientific fields.

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6954-45-6

Wikipedia

(+/-)-2-chlorobenzhydrol

Dates

Modify: 2023-08-15

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